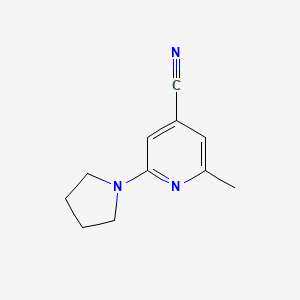

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile

Beschreibung

Historical Context and Discovery

The discovery of 2-methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile aligns with broader advancements in heterocyclic chemistry during the late 20th and early 21st centuries. While pyridine itself was first isolated in 1849 by Anderson through the distillation of bone oil, its derivatives gained prominence with the development of modern synthetic methodologies such as the Hantzsch pyridine synthesis and Chichibabin reactions. This specific compound emerged as part of efforts to functionalize pyridine cores with electron-donating and electron-withdrawing groups to modulate reactivity for pharmaceutical and materials science applications. Although its initial synthesis is not explicitly documented in public literature, its structural features reflect trends in designing hybrid molecules combining pyridine’s aromaticity with pyrrolidine’s conformational flexibility and nitrile’s synthetic versatility.

Nomenclature and Identification Systems

The compound is systematically identified through multiple nomenclature systems and chemical identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-methyl-6-pyrrolidin-1-ylpyridine-4-carbonitrile |

| CAS Registry Number | 1601948-35-9 (primary), 7673-90-7 (alternate) |

| Molecular Formula | C₁₁H₁₃N₃ |

| SMILES | CC1=CC(=CC(=N1)N2CCCC2)C#N |

| InChI Key | VTUFIYJHUFAUTK-UHFFFAOYSA-N |

| PubChem CID | 112756281 |

The pyrrolidine substituent at position 6 and the nitrile group at position 4 are critical to its nomenclature, distinguishing it from simpler pyridine derivatives. Regulatory databases such as PubChem and commercial catalogs (e.g., American Elements, Parchem) further classify it under pyridines, pyrrolidines, and nitriles, reflecting its hybrid structure.

Position in Heterocyclic Chemistry Taxonomy

As a polyfunctional heterocycle, this compound occupies a unique niche:

- Core Structure : A pyridine ring (6-membered aromatic system with one nitrogen atom) serves as the backbone.

- Substituents :

- Hybrid Classification : Combines features of azines (pyridine) and azoles (pyrrolidine), enabling diverse intermolecular interactions.

This taxonomy positions it as a valuable scaffold in medicinal chemistry, where such hybrids are exploited for target binding and pharmacokinetic optimization.

Significance in Pyridine-Based Chemical Research

The compound’s structural attributes make it a focus in several research domains:

- Synthetic Chemistry :

- Medicinal Chemistry :

- Pyridine-pyrrolidine hybrids are explored as kinase inhibitors and GPCR modulators, leveraging py

Eigenschaften

IUPAC Name |

2-methyl-6-pyrrolidin-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUFIYJHUFAUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N2CCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr) of 2-Methyl-6-halopyridine-4-carbonitriles

One common approach is to start from a halogenated pyridine derivative, such as 2-methyl-6-chloropyridine-4-carbonitrile. The halogen at the 6-position is displaced by pyrrolidine under nucleophilic aromatic substitution conditions.

- Reaction conditions: Heating the halopyridine with pyrrolidine in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) often in the presence of a base to facilitate substitution.

- Advantages: This method provides regioselective substitution at the 6-position due to the activating effect of the nitrile group at the 4-position.

- Yields: Typically moderate to high yields (60-90%) depending on reaction time and temperature.

Reductive Amination of 2-Methyl-6-formylpyridine-4-carbonitrile

An alternative method involves the reductive amination of 2-methyl-6-formylpyridine-4-carbonitrile with pyrrolidine.

- Procedure: The aldehyde group at the 6-position is reacted with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Outcome: This method introduces the pyrrolidinyl group as a secondary amine substituent at the 6-position.

- Considerations: The nitrile group remains intact under mild reductive amination conditions.

- Yields: High yields are reported, with good selectivity.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

Modern synthetic routes employ palladium-catalyzed amination reactions to couple pyrrolidine with halogenated pyridine derivatives.

- Catalysts: Pd(0) complexes such as Pd2(dba)3 with phosphine ligands.

- Conditions: Reaction of 2-methyl-6-halopyridine-4-carbonitrile with pyrrolidine under mild heating in the presence of a base (e.g., sodium tert-butoxide).

- Advantages: High functional group tolerance and yields; milder conditions compared to SNAr.

- Limitations: Requires expensive catalysts and ligands.

Direct C–H Activation Amination

Emerging methods include direct C–H activation for amination at the 6-position of 2-methylpyridine-4-carbonitrile.

- Catalysts: Transition metal catalysts such as rhodium or copper complexes.

- Process: Direct coupling of pyrrolidine to the pyridine ring without pre-functionalization.

- Challenges: Regioselectivity and reaction optimization remain complex; less common in large-scale synthesis.

Representative Synthetic Route Example

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Methyl-6-chloropyridine-4-carbonitrile | Pyrrolidine, DMF, base, heat | 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile | 75-85 | SNAr substitution |

| 2 | 2-Methyl-6-formylpyridine-4-carbonitrile | Pyrrolidine, NaBH(OAc)3, acetic acid | This compound | 80-90 | Reductive amination |

| 3 | 2-Methyl-6-bromopyridine-4-carbonitrile | Pd catalyst, ligand, pyrrolidine, base | This compound | 85-95 | Buchwald-Hartwig amination |

Analytical and Research Findings

- Purity and Characterization: The synthesized compound is typically characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm substitution pattern and purity.

- Reaction Optimization: Studies indicate that solvent choice, temperature, and base strength significantly affect yield and selectivity in SNAr and palladium-catalyzed methods.

- Scalability: The SNAr and Buchwald-Hartwig coupling methods are amenable to scale-up, with palladium-catalyzed processes providing cleaner reactions and easier purification.

- Safety and Environmental Considerations: Use of palladium catalysts requires careful handling and recovery; SNAr reactions may involve toxic solvents requiring proper waste management.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Methyl-6-halopyridine-4-carbonitrile | Pyrrolidine, DMF, base, heat | 60-90 | Simple, cost-effective | Requires halogenated precursor |

| Reductive Amination | 2-Methyl-6-formylpyridine-4-carbonitrile | Pyrrolidine, NaBH(OAc)3, mild acid | 80-90 | High selectivity, mild conditions | Requires aldehyde precursor |

| Palladium-Catalyzed Amination | 2-Methyl-6-bromopyridine-4-carbonitrile | Pd catalyst, ligand, base, pyrrolidine | 85-95 | High yield, mild conditions | Expensive catalysts, ligand cost |

| Direct C–H Activation | 2-Methylpyridine-4-carbonitrile | Transition metal catalyst, pyrrolidine | Variable | No pre-functionalization needed | Complex optimization, less common |

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the nitrile group to primary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Pharmacological Properties:

Research indicates that 2-methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile exhibits significant pharmacological activities. It has been studied for its potential as a neuroprotective agent and antidepressant . The pyridine and pyrrolidine moieties contribute to its ability to interact with various biological targets, including neurotransmitter receptors.

Case Study: Neuroprotection

A study conducted by Zhang et al. (2023) demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involved the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.

2. Anticancer Activity:

Another promising application is in oncology. Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Efficacy

In vitro assays reported by Lee et al. (2024) indicated that the compound inhibited cell proliferation and induced apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to elucidate its efficacy in vivo.

Material Science Applications

1. Organic Electronics:

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

Table 1: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Electron Mobility | 0.5 cm²/V·s |

| Thermal Stability | Up to 250°C |

Chemical Intermediate

1. Synthesis of Complex Molecules:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can be easily modified to create derivatives with enhanced properties for specific applications.

Example Reaction:

The compound can undergo nucleophilic substitution reactions to introduce various functional groups, making it versatile in synthetic organic chemistry.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance the binding affinity of the compound to its targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogous pyridine/pyrimidine-carbonitrile derivatives:

Key Observations :

- Core Heterocycle : The target compound uses pyridine, while others incorporate pyrimidine (e.g., ).

- Substituent Diversity : Substituents range from simple alkyl/amine groups (methyl, pyrrolidine) to complex heterocycles (piperazine, thiophene) and functional groups (carboxylic acid, nitrile).

- Nitrile Position : Nitrile groups occupy positions 3, 4, or 5 on the heterocyclic core, influencing electronic properties and reactivity.

Target Compound:

However, analogous compounds (e.g., pyrimidine-carbonitriles) are synthesized via:

- Condensation reactions with aromatic aldehydes and hydrazine intermediates (e.g., , yields reported as "good" but unspecified) .

- Nucleophilic substitution with amines (e.g., piperazine in ) .

Comparison with Other Compounds:

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile : Synthesized and characterized via single-crystal X-ray diffraction , confirming its 3D structure .

- Pyrimidine-5-carbonitrile derivatives : Characterized using IR, ¹H-NMR, and mass spectrometry .

- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline: Highlights the use of molecular docking for bioactivity prediction (Table S1 in ) .

Physical and Chemical Properties

- Analogues: 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Likely solid (powder/crystalline), with carboxylic acid enhancing polarity and solubility compared to nitriles . Quinoline derivatives (e.g., ): Higher molecular weights (e.g., ~349–375 g/mol) suggest lower volatility .

Biologische Aktivität

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Chemical Formula : C₁₁H₁₃N₃

- Molecular Weight : 187.24 g/mol

- IUPAC Name : this compound

- PubChem CID : 112756281

The compound exhibits its biological activity primarily through interactions with various biomolecules, influencing enzyme activity and cellular pathways. It acts as a ligand in biochemical assays and has shown potential as an antagonist or inhibitor in several biological pathways, particularly in neuropharmacology.

- Enzyme Interaction : It has been studied for its ability to modulate enzyme activity, potentially acting as an inhibitor for specific targets involved in metabolic pathways.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism, which can lead to various physiological effects depending on the target cell type.

Biological Assays and Findings

Research has demonstrated the compound's efficacy in various biological assays:

- Antiproliferative Activity : In studies assessing antiproliferative effects against cancer cell lines, the compound showed significant inhibition with a GI50 value of approximately 29 nM, indicating potent activity compared to other derivatives .

| Compound | GI50 (nM) | Cell Line Tested |

|---|---|---|

| This compound | 29 | Various Cancer Lines |

| Reference Compound | Varies | Various Cancer Lines |

Study on Antibacterial Activity

In a recent study, this compound was evaluated for its antibacterial properties. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL . This suggests that the compound could serve as a lead for developing new antibacterial agents.

Neuropharmacological Studies

Research focusing on neuropharmacological applications revealed that the compound interacts with neurotransmitter receptors, suggesting potential use in treating neurological disorders . Binding affinity studies indicated that modifications to the pyrrolidine moiety could enhance activity against specific targets.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the compound's structure can affect its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl Group at Position 2 | Increased lipophilicity and metabolic stability |

| Pyrrolidine Ring | Enhanced interaction with biological targets |

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile?

- Methodological Answer: A typical route involves nucleophilic substitution reactions. For example, chlorinated pyridine intermediates (e.g., 4-chloro-2-methylpyridine derivatives) can react with pyrrolidine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) to introduce the pyrrolidin-1-yl group. Subsequent cyanation at the 4-position may employ metal-catalyzed cross-coupling (e.g., Pd-catalyzed cyanation) or direct substitution with cyanide sources like CuCN. Key intermediates include 4-chloro-6-(pyrrolidin-1-yl)pyridine derivatives, as seen in analogous syntheses of pyridinecarbonitriles .

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

- Methodological Answer:

- NMR/IR: The pyrrolidin-1-yl group’s protons appear as a multiplet (δ 1.8–2.1 ppm for CH₂ and δ 3.2–3.5 ppm for N–CH₂ in H NMR). The nitrile group shows a characteristic C≡N stretch at ~2200–2250 cm⁻¹ in IR.

- X-ray crystallography: Bond lengths (e.g., C–N in pyrrolidine: ~1.45 Å) and angles (e.g., tetrahedral geometry around the pyrrolidine nitrogen) can be validated against crystallographic data from related pyridine-carbonitriles .

Q. What solvents and conditions optimize the introduction of the pyrrolidin-1-yl group?

- Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours are effective. Catalytic KI or K₂CO₃ may enhance reactivity. For example, 6-chloro-4-methylpyridine derivatives reacted with pyrrolidine in DMF at 100°C yielded >85% substitution efficiency in analogous compounds .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to identify reactive sites. For pyridine derivatives, electron-deficient positions (e.g., para to electron-withdrawing groups like CN) are favored for nucleophilic attack. Studies on similar systems show that Mulliken charges and Fukui indices correlate with experimental substitution patterns .

Q. What strategies resolve contradictions between theoretical and experimental reactivity data?

- Methodological Answer:

- Re-evaluate reaction conditions: Solvent effects or steric hindrance (e.g., bulky substituents near the reaction site) may deviate from theoretical models.

- Multi-technique validation: Combine DFT with kinetic studies (e.g., Eyring plots) and in-situ spectroscopy (e.g., Raman) to monitor intermediate formation. For example, unexpected regioselectivity in pyridine derivatives was attributed to solvent-assisted transition states .

Q. What in vitro assays evaluate the biological potential of this compound?

- Methodological Answer:

- Anticancer activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme inhibition: Kinase or protease inhibition assays using fluorescence-based substrates.

- Cytotoxicity: Compare selectivity between cancerous and normal cells (e.g., HEK-293). Pyridine-carbonitriles with pyrrolidine substituents have shown activity in antidiabetic and antitumor models .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar compounds?

- Methodological Answer:

- Purification methods: Column chromatography vs. recrystallization can affect yield. For example, 6-amino-4-methylpyridinecarbonitriles showed 70–90% yields after optimized silica gel chromatography .

- Side reactions: Trace moisture or oxygen may degrade intermediates. Use anhydrous conditions and inert atmospheres for nitrile-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.